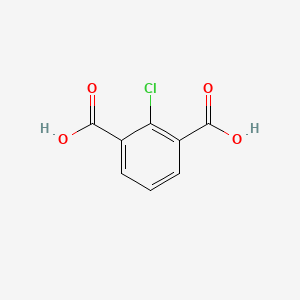

2-Chloroisophthalic acid

Description

Properties

IUPAC Name |

2-chlorobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJKVZDOEWYNQIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345282 | |

| Record name | 2-Chloroisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13049-16-6 | |

| Record name | 2-Chloroisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloroisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic route to 2-Chloroisophthalic acid, a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. The information presented herein is curated for professionals in the fields of chemical research and drug development.

Introduction

This compound is a disubstituted aromatic dicarboxylic acid. Its structure, featuring a chlorine atom and two carboxylic acid groups on a benzene ring, makes it a versatile intermediate for the synthesis of a variety of target molecules. The primary and most industrially viable method for its synthesis is the liquid-phase air oxidation of 2-chloro-m-xylene. This process is a variation of the well-established Amoco process used for the large-scale production of terephthalic acid from p-xylene.

Core Synthesis Pathway: Oxidation of 2-Chloro-m-xylene

The synthesis of this compound is achieved through the catalytic oxidation of 2-chloro-m-xylene. This reaction involves the conversion of the two methyl groups of the starting material into carboxylic acid groups using air or oxygen as the oxidant. The reaction is typically carried out in a liquid phase using a multi-component catalyst system at elevated temperature and pressure.

The overall chemical transformation is depicted in the following diagram:

Caption: Overall reaction for the synthesis of this compound.

Reaction Mechanism and Intermediates

The oxidation of 2-chloro-m-xylene proceeds via a free-radical chain mechanism. The catalyst system, typically a combination of cobalt and manganese salts with a bromine promoter, facilitates the generation of radicals, which then initiate the oxidation of the methyl groups. The reaction is thought to proceed through a series of intermediate products, including 2-chloro-3-methylbenzoic acid and 2-chloro-5-methylbenzoic acid, which are subsequently oxidized to the final dicarboxylic acid.

The logical workflow for the synthesis process is outlined below:

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound based on the established methods for xylene oxidation.

3.1. Materials and Reagents

| Reagent/Material | Formula | Purity | Supplier |

| 2-Chloro-m-xylene | C₈H₉Cl | ≥98% | Commercial Supplier |

| Acetic Acid (glacial) | CH₃COOH | ≥99.5% | Commercial Supplier |

| Cobalt(II) Acetate Tetrahydrate | Co(CH₃COO)₂·4H₂O | ≥98% | Commercial Supplier |

| Manganese(II) Acetate Tetrahydrate | Mn(CH₃COO)₂·4H₂O | ≥99% | Commercial Supplier |

| Sodium Bromide | NaBr | ≥99% | Commercial Supplier |

| Compressed Air | - | - | - |

| Nitrogen | N₂ | High Purity | - |

3.2. Equipment

-

High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

-

Heating mantle or oil bath.

-

Condenser.

-

Filtration apparatus (Büchner funnel and flask).

-

Crystallization dish.

-

Drying oven.

3.3. Procedure

-

Reactor Charging: The high-pressure autoclave is charged with 2-chloro-m-xylene, glacial acetic acid, cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and sodium bromide. The typical solvent-to-substrate ratio is between 3:1 and 5:1 by weight.

-

Inerting: The reactor is sealed and purged with nitrogen gas to remove any residual air.

-

Pressurization and Heating: The reactor is pressurized with compressed air to the desired reaction pressure. The reaction mixture is then heated to the target temperature with vigorous stirring.

-

Reaction: The reaction is allowed to proceed for a specified duration, during which the pressure is maintained by the continuous or intermittent addition of compressed air to compensate for oxygen consumption.

-

Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the excess pressure is carefully released.

-

Isolation of Crude Product: The reaction mixture is discharged from the reactor. The crude this compound, which is typically a solid, is isolated by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as acetic acid or an aqueous mixture, to yield pure this compound.

-

Drying: The purified crystals are dried in an oven at an appropriate temperature to remove any residual solvent.

Quantitative Data

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound via the oxidation of 2-chloro-m-xylene. These values are based on analogous xylene oxidation processes reported in the literature.[1][2][3]

| Parameter | Value | Reference |

| Reactants | ||

| 2-Chloro-m-xylene | 1 part by weight | - |

| Acetic Acid (solvent) | 3-5 parts by weight | [2] |

| Catalyst Loading (based on 2-chloro-m-xylene) | ||

| Cobalt(II) Acetate | 0.1 - 0.5 mol% | [1] |

| Manganese(II) Acetate | 0.1 - 0.5 mol% | [1] |

| Sodium Bromide | 0.1 - 0.5 mol% | [1] |

| Reaction Conditions | ||

| Temperature | 150 - 200 °C | [1] |

| Pressure | 15 - 30 atm | [1] |

| Reaction Time | 2 - 6 hours | - |

| Yield | ||

| Expected Yield of this compound | 85 - 95% | [1] |

Signaling Pathways (Reaction Mechanism Visualization)

The catalytic cycle for the Co/Mn/Br-catalyzed oxidation of alkylaromatics is complex and involves multiple radical species. The following diagram illustrates a simplified representation of the key relationships and transformations in the catalytic system.

Caption: Simplified catalytic cycle for the oxidation of 2-chloro-m-xylene.

Conclusion

The synthesis of this compound via the liquid-phase air oxidation of 2-chloro-m-xylene is a robust and efficient method. This guide provides the fundamental knowledge, including a detailed experimental protocol, quantitative data, and mechanistic diagrams, to aid researchers and professionals in the successful synthesis of this important chemical intermediate. Careful control of reaction parameters, particularly temperature, pressure, and catalyst composition, is crucial for achieving high yields and purity.

References

A Technical Guide to the Spectroscopic Profile of 2-Chloroisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroisophthalic acid (C₈H₅ClO₄), a halogenated aromatic dicarboxylic acid, serves as a valuable building block in organic synthesis, particularly in the development of polymers and pharmaceutical intermediates. A thorough understanding of its structural and electronic properties is paramount for its effective application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure and confirming the identity and purity of this compound.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. As direct experimental spectra for this specific compound are not widely available in public databases, this document presents a detailed, predicted analysis based on established principles of spectroscopy and data from structurally analogous compounds, including isophthalic acid and various chlorinated benzoic acids.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known effects of chloro and carboxyl substituents on a benzene ring.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: DMSO-d₆, Reference: TMS (δ 0.00)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | Singlet (broad) | 2H | Carboxylic acid protons (-COOH) |

| ~8.1-8.3 | Doublet | 2H | H-4, H-6 |

| ~7.7-7.9 | Triplet | 1H | H-5 |

Rationale: The two carboxylic acid protons are expected to be highly deshielded and appear as a broad singlet far downfield. The aromatic protons H-4 and H-6 are equivalent and will appear as a doublet due to coupling with H-5. H-5 will appear as a triplet, coupling to both H-4 and H-6.

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: DMSO-d₆, Reference: TMS (δ 0.00)

| Chemical Shift (δ, ppm) | Assignment |

| ~166-168 | C=O (Carboxylic acid carbons) |

| ~135-138 | C-Cl (C-2) |

| ~132-134 | C-COOH (C-1, C-3) |

| ~130-132 | C-H (C-5) |

| ~128-130 | C-H (C-4, C-6) |

Rationale: Carboxylic acid carbons are typically found in the 165-185 ppm range[1]. The carbon atom attached to the electronegative chlorine (C-2) will be deshielded. The chemical shifts for the protonated aromatic carbons are predicted based on data for related compounds like 2-chlorobenzoic acid and isophthalic acid[2][3].

Table 3: Predicted Key FT-IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid |

| 1680-1710 | Strong | C=O stretch | Carboxylic Acid |

| 1580-1610 | Medium | C=C stretch | Aromatic Ring |

| 1210-1320 | Strong | C-O stretch | Carboxylic Acid |

| ~900 | Broad, Medium | O-H bend (out-of-plane) | Carboxylic Acid |

| 700-800 | Strong | C-Cl stretch | Aryl Halide |

Rationale: Carboxylic acids characteristically show a very broad O-H stretching band due to hydrogen bonding and a strong C=O stretching absorption[4]. The C-Cl stretch for aryl chlorides typically appears in the 700-800 cm⁻¹ region[5].

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Abundance | Assignment |

| 200/202 | High (3:1 ratio) | [M]⁺ (Molecular Ion) |

| 183/185 | Medium | [M-OH]⁺ |

| 155/157 | High | [M-COOH]⁺ |

| 111 | Medium | [C₆H₄Cl]⁺ |

| 75 | Medium | [C₆H₃]⁺ |

Rationale: The molecular weight of this compound is 200.57 g/mol [6]. The molecular ion peak will exhibit a characteristic 3:1 isotopic pattern for [M]⁺ and [M+2]⁺ due to the presence of ³⁵Cl and ³⁷Cl. Key fragmentation pathways for benzoic acids include the loss of hydroxyl (-OH) and carboxyl (-COOH) groups[7][8][9].

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the structural elucidation of a chemical compound like this compound using multiple spectroscopic techniques.

Detailed Experimental Protocols

The following are generalized, yet detailed, protocols representative of standard laboratory procedures for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent, such as DMSO-d₆. The use of DMSO is recommended due to the polarity of the carboxylic acid groups. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Transfer the solution to a 5 mm NMR tube.

-

Instrument Parameters (¹H NMR) : Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A total of 16-64 scans are typically co-added to achieve a good signal-to-noise ratio.

-

Instrument Parameters (¹³C NMR) : Acquire the spectrum on the same instrument, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). Use proton decoupling to simplify the spectrum. A 45-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds are standard. Due to the lower natural abundance of ¹³C, several hundred to several thousand scans may be required.

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate it using the TMS reference signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Solid State) : Prepare a KBr (potassium bromide) pellet. Mix ~1-2 mg of finely ground this compound with ~100-200 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly to ensure a homogenous sample. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition : Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder of the FT-IR spectrometer. Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing : The final spectrum is automatically generated by ratioing the sample spectrum against the background spectrum. This removes interfering signals from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile. The high polarity of the compound may necessitate a mixture of solvents (e.g., methanol/water with a trace of formic acid to aid ionization).

-

Instrumentation & Ionization : Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Electrospray ionization (ESI) is a suitable technique for this polar, non-volatile compound. Operate the spectrometer in both positive and negative ion modes to gather comprehensive data, although negative mode is often preferred for carboxylic acids ([M-H]⁻).

-

Data Acquisition : Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu) to identify the molecular ion. Perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions, which aids in structural confirmation.

-

Data Analysis : Analyze the mass-to-charge ratios of the parent and fragment ions. Confirm the elemental composition using high-resolution mass spectrometry and compare the isotopic distribution of chlorine-containing fragments to theoretical values.

References

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. rsc.org [rsc.org]

- 3. Isophthalic acid(121-91-5) 13C NMR [m.chemicalbook.com]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. 4-Chloroisophthalic acid | C8H5ClO4 | CID 349658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

Navigating the Coordination Landscape of 2-Chloroisophthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The coordination chemistry of 2-chloroisophthalic acid is a niche area with limited specific literature available in the public domain. This guide, therefore, provides a comprehensive overview based on the well-established principles of coordination chemistry and draws analogies from studies on closely related halogenated and other substituted isophthalic acids. The experimental protocols and quantitative data presented are derived from representative examples of these analogous systems to provide a foundational understanding for researchers exploring this specific ligand.

Introduction: The Potential of this compound in Crystal Engineering

Isophthalic acid and its derivatives are fundamental building blocks in the construction of coordination polymers and metal-organic frameworks (MOFs). The strategic placement of functional groups on the isophthalic acid backbone can significantly influence the resulting framework's topology, dimensionality, and physicochemical properties. The introduction of a chlorine atom at the 2-position of the isophthalic acid molecule (this compound) is expected to impart unique steric and electronic effects that can be harnessed for the rational design of novel materials.

The chloro substituent, being an electron-withdrawing group, can modulate the acidity of the carboxylic acid moieties and influence the electronic properties of the resulting framework. Furthermore, its steric bulk can direct the coordination geometry around the metal centers and affect the packing of the resulting polymeric structure. These modifications can lead to materials with tailored properties for applications in catalysis, gas storage and separation, luminescence, and drug delivery. This guide provides an in-depth exploration of the anticipated coordination chemistry of this compound, grounded in the established chemistry of its analogs.

Synthesis of Coordination Polymers with Substituted Isophthalic Acids

The synthesis of coordination polymers and MOFs using substituted isophthalic acids is most commonly achieved through hydrothermal or solvothermal methods. These techniques involve the reaction of a metal salt with the organic ligand in a sealed vessel at elevated temperatures and pressures. The choice of solvent, temperature, reaction time, and the presence of modulating agents can significantly influence the final product's crystallinity and structure.

General Experimental Protocol: Hydrothermal Synthesis

The following is a representative protocol for the hydrothermal synthesis of a coordination polymer using a substituted isophthalic acid, based on common literature procedures.

Materials:

-

Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cd(NO₃)₂·4H₂O, MnCl₂·4H₂O)

-

Substituted isophthalic acid ligand (e.g., 2,4-diiodo-5-(2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazineyl)isophthalate)

-

Solvent (e.g., deionized water, ethanol, N,N-dimethylformamide (DMF))

-

Base (optional, for in-situ deprotonation of the ligand, e.g., NaOH)

Procedure:

-

A mixture of the metal salt (e.g., 0.1 mmol) and the substituted isophthalic acid (e.g., 0.1 mmol) is dissolved in a suitable solvent or solvent mixture (e.g., 10 mL of water/ethanol).

-

The mixture is stirred at room temperature for a specified time (e.g., 30 minutes) to ensure homogeneity.

-

If required, a dilute solution of a base is added dropwise to adjust the pH and facilitate the deprotonation of the carboxylic acid groups.

-

The resulting solution or suspension is transferred to a Teflon-lined stainless steel autoclave.

-

The autoclave is sealed and heated in an oven at a specific temperature (e.g., 120-180 °C) for a designated period (e.g., 24-72 hours).

-

After the reaction, the autoclave is allowed to cool slowly to room temperature.

-

The resulting crystals are collected by filtration, washed with the mother liquor and then with a volatile solvent like ethanol, and finally dried in air.

Structural Analysis: Coordination Modes and Network Topologies

The coordination behavior of this compound is anticipated to be rich and varied, influenced by the full or partial deprotonation of its two carboxylate groups. The presence of the chloro substituent may also lead to secondary interactions, such as halogen bonding, which can further direct the self-assembly process.

Potential Coordination Modes of this compound

Based on the behavior of other isophthalic acid derivatives, this compound can adopt several coordination modes, including monodentate, bidentate (chelating and bridging), and higher denticity bridging modes.

Crystallographic Data of a Representative Halogenated Isophthalic Acid MOF

| Parameter | [Zn(HL4)(DMF)(H2O)]n (Zn4)[1] |

| Chemical Formula | C₁₇H₁₆I₃N₃O₇Zn |

| Formula Weight | 833.39 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.196(2) |

| b (Å) | 16.591(3) |

| c (Å) | 13.581(3) |

| α (°) | 90 |

| β (°) | 99.13(3) |

| γ (°) | 90 |

| Volume (ų) | 2491.5(9) |

| Z | 4 |

| Density (calculated, g/cm³) | 2.222 |

Influence of the 2-Chloro Substituent

The presence of a chloro group at the 2-position of the isophthalic acid ligand is expected to have significant steric and electronic consequences on the formation and properties of the resulting coordination polymers.

Steric and Electronic Effects

-

Steric Hindrance: The chloro group is larger than a hydrogen atom and its position adjacent to one of the carboxylate groups can create steric hindrance. This may influence the coordination geometry around the metal center, potentially favoring lower coordination numbers or leading to distorted coordination polyhedra. It could also direct the self-assembly towards specific framework topologies by preventing certain packing arrangements.

-

Electronic Effects: The chloro group is electron-withdrawing, which will increase the acidity of the adjacent carboxylic acid group. This can affect the deprotonation behavior of the ligand during synthesis and may influence the strength of the metal-carboxylate bonds. The electronic perturbation of the aromatic ring can also impact the photoluminescent properties of the resulting MOF.

Potential Applications

Based on the properties of related coordination polymers, materials derived from this compound could find applications in several areas:

-

Catalysis: The introduction of halogen atoms can create Lewis acidic sites and influence the catalytic activity of the framework. For example, zinc(II) and cadmium(II) complexes with iodo-substituted isophthalic acid derivatives have been shown to catalyze the cycloaddition of CO₂ with epoxides.[1]

-

Luminescence and Sensing: The electronic modifications induced by the chloro substituent can tune the luminescent properties of the resulting MOFs. This could lead to materials for chemical sensing, where the luminescence is quenched or enhanced in the presence of specific analytes.

-

Drug Delivery: The porosity and functionality of MOFs make them promising candidates for drug delivery systems. The specific interactions afforded by the chloro-substituent could be exploited for the controlled loading and release of therapeutic agents. However, extensive toxicological studies would be required for any in-vivo applications.

-

Gas Sorption and Separation: The steric effects of the chloro group can influence the pore size and shape of the MOF, potentially leading to materials with selective gas adsorption properties.

Conclusion and Future Outlook

While the coordination chemistry of this compound remains a largely unexplored field, the foundational knowledge from related halogenated and substituted isophthalic acid systems provides a strong basis for future research. The unique steric and electronic properties conferred by the 2-chloro substituent offer exciting opportunities for the design and synthesis of novel coordination polymers and MOFs with tailored functionalities. Future work should focus on the systematic synthesis and characterization of this compound-based materials with a variety of transition metals and lanthanides. A thorough investigation of their structural features and a comprehensive evaluation of their properties will be crucial to unlocking their full potential in catalysis, sensing, and other advanced applications. The insights gained from such studies will not only expand the library of functional crystalline materials but also contribute to a deeper understanding of structure-property relationships in the fascinating field of crystal engineering.

References

Characterization of 2-Chloroisophthalic Acid: A Guide to ¹H and ¹³C NMR Spectroscopy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 2-chloroisophthalic acid using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. This document details predicted spectral data, standardized experimental protocols, and the logical framework for spectral interpretation, serving as a vital resource for professionals in research and development.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound. These predictions are based on established principles of NMR spectroscopy, including the substituent effects of the chloro and carboxylic acid groups on the aromatic ring.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | 7.8 - 8.0 | Doublet of doublets | ~8.0, 1.5 | 1H |

| H-5 | 7.5 - 7.7 | Triplet | ~8.0 | 1H |

| H-6 | 8.0 - 8.2 | Doublet of doublets | ~8.0, 1.5 | 1H |

| -COOH | 12.0 - 13.0 | Broad Singlet | - | 2H |

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 132 - 134 |

| C-2 | 133 - 135 |

| C-3 | 130 - 132 |

| C-4 | 130 - 132 |

| C-5 | 128 - 130 |

| C-6 | 134 - 136 |

| C=O (Carboxylic Acids) | 165 - 168 |

Experimental Protocols for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following section outlines a typical experimental workflow for the characterization of this compound.

Sample Preparation

-

Solvent Selection : Due to the presence of acidic protons, a deuterated aprotic solvent is recommended to avoid proton exchange. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice for its excellent dissolving power for carboxylic acids.[1][2] Chloroform-d (CDCl₃) can also be used, but the carboxylic acid proton signal may be broader.[3]

-

Concentration : Prepare a solution of this compound in the chosen deuterated solvent at a concentration of approximately 5-10 mg/0.5 mL.

-

Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0 ppm.[3]

NMR Instrument Parameters

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.[3][4][5]

For ¹H NMR Spectroscopy:

-

Pulse Sequence : Standard single-pulse sequence.

-

Spectral Width : Approximately 16 ppm.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-2 seconds.

-

Number of Scans : 8-16 scans.

-

Temperature : 298 K.

For ¹³C NMR Spectroscopy:

-

Pulse Sequence : Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width : Approximately 200-220 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 1024 or more, depending on the sample concentration.

-

Temperature : 298 K.

Visualization of Molecular Structure and NMR Assignments

The following diagrams illustrate the molecular structure of this compound and the logical workflow for its NMR analysis.

Caption: Molecular structure of this compound with atom numbering.

Caption: Experimental workflow for NMR analysis of this compound.

References

Mass Spectrometry of 2-Chloroisophthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Mass Spectrum and Fragmentation

The mass spectrum of 2-chloroisophthalic acid is predicted to exhibit a prominent molecular ion peak due to the stability of the aromatic ring. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[1][2]

Table 1: Predicted Key Ions in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Predicted Fragment Ion | Notes |

| 200 | 202 | [M]⁺ | Molecular ion |

| 183 | 185 | [M - OH]⁺ | Loss of a hydroxyl radical from a carboxylic acid group. |

| 155 | 157 | [M - COOH]⁺ | Loss of a carboxyl group. |

| 127 | -- | [C₆H₄Cl]⁺ | Subsequent loss of CO from the [M - COOH]⁺ ion. |

| 111 | -- | [C₆H₄Cl - Cl]⁺ | Loss of chlorine from the chlorophenyl cation. |

The fragmentation of aromatic carboxylic acids is characterized by the loss of the hydroxyl (-OH) and carboxyl (-COOH) groups.[3][4][5] For this compound, the initial fragmentation is expected to involve the loss of a hydroxyl radical, followed by the loss of a carbonyl group (as carbon monoxide), or the direct loss of the entire carboxylic acid group.

Predicted Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathway for this compound under electron ionization.

Caption: Predicted fragmentation of this compound.

Experimental Protocols

The following provides a generalized experimental protocol for the analysis of this compound by mass spectrometry.

Sample Preparation

-

Dissolution: Dissolve a small amount of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and one of these organic solvents. Gentle heating or sonication may be required to aid dissolution.

-

Dilution: For electrospray ionization (ESI) or other liquid chromatography-mass spectrometry (LC-MS) techniques, further dilute the sample solution to a final concentration of 1-10 µg/mL with the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization is typically required to increase the volatility of the carboxylic acid. A common method is esterification.

-

Derivatization (Esterification):

-

To a solution of this compound in a suitable solvent (e.g., methanol), add a catalyst such as a few drops of concentrated sulfuric acid.

-

Reflux the mixture for 1-2 hours.

-

After cooling, neutralize the solution with a weak base (e.g., sodium bicarbonate solution).

-

Extract the resulting dimethyl 2-chloroisophthalate with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic extract over anhydrous sodium sulfate and concentrate it under reduced pressure.

-

Dissolve the residue in a small volume of a suitable solvent for GC injection.

-

-

GC-MS Parameters (General):

-

Injector: Split/splitless, 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

MS Transfer Line: 280 °C

-

Ion Source: Electron Ionization (EI) at 70 eV, 230 °C

-

Mass Analyzer: Quadrupole or Time-of-Flight

-

Scan Range: m/z 40-450

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS can be used for the direct analysis of this compound without derivatization.

-

LC Parameters (General):

-

Column: A C18 reversed-phase column (e.g., 100 mm length, 2.1 mm internal diameter, 3.5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

Start with 5% B.

-

Linearly increase to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B and equilibrate for 3 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

MS Parameters (General):

-

Ion Source: Electrospray Ionization (ESI), negative ion mode.

-

Capillary Voltage: -3.5 kV.

-

Drying Gas Temperature: 350 °C.

-

Drying Gas Flow: 10 L/min.

-

Nebulizer Pressure: 40 psi.

-

Fragmentor Voltage: 100 V.

-

Mass Analyzer: Quadrupole, Time-of-Flight, or Ion Trap.

-

Scan Range: m/z 50-300.

-

Data Interpretation

The acquired mass spectrum should be analyzed for the presence of the predicted molecular ion and fragment ions. The isotopic pattern of chlorine should be used to confirm the presence of chlorine in the molecule and its fragments. High-resolution mass spectrometry can be employed to determine the elemental composition of the ions, further confirming their identity.

Experimental Workflow

The following diagram outlines a general workflow for the mass spectrometric analysis of this compound.

Caption: General workflow for MS analysis.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Single-Crystal X-ray Diffraction of 2-Chloroisophthalic Acid

This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction (XRD) analysis of this compound. While a specific crystal structure for this compound is not publicly available as of this writing, this document outlines the expected experimental protocols, data presentation, and analysis based on established crystallographic studies of analogous compounds, such as 2-bromoisophthalic acid.[1] This guide is intended to serve as a detailed reference for researchers undertaking the crystallographic study of this and similar molecules.

Single-crystal XRD is an essential technique in pharmaceutical and materials science for the unambiguous determination of a molecule's three-dimensional structure at the atomic level.[2][3] This information is critical for understanding polymorphism, solvation, and intermolecular interactions, which in turn influence the physicochemical properties of a substance, such as solubility, stability, and bioavailability.[2][3]

Experimental Protocols

The following sections detail the methodologies for the synthesis, crystallization, and single-crystal XRD data collection and refinement for this compound.

Synthesis and Purification

The synthesis of this compound can be achieved through various organic synthesis routes, often involving the oxidation of a corresponding dichlorotoluene derivative. Following synthesis, purification of the crude product is crucial for obtaining high-quality single crystals. Recrystallization from a suitable solvent is a common method for purification.

Purification Protocol: A typical purification process involves dissolving the crude this compound in a solvent such as N-methyl pyrrolidone (NMP) at an elevated temperature.[4] The solution is then gradually cooled to induce crystallization of the purified compound, which can then be isolated by filtration.[4] The purity of the compound should be verified by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) before proceeding to crystallization for single-crystal XRD.

Single Crystal Growth

The growth of high-quality single crystals is a critical step for successful XRD analysis.[5] Several methods can be employed, with slow solvent evaporation being one of the most common and effective techniques.[5]

Slow Solvent Evaporation Protocol:

-

Prepare a saturated or near-saturated solution of purified this compound in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) in a clean vial.[5]

-

Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.[5]

-

The vial should be left undisturbed in a vibration-free environment to promote the growth of well-formed single crystals.[5]

-

Once suitable crystals have formed, they can be carefully isolated from the mother liquor.

Interface Growth Protocol: An alternative method is interface growth, where crystals form at the interface of two solvents.[5] A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is less soluble. Diffusion between the two layers can lead to the formation of high-quality crystals at the interface.[5]

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

Data Collection Protocol:

-

A suitable single crystal of this compound is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations and potential crystal degradation.

-

X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[1]

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement Protocol:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

-

The structural model is then refined by least-squares methods against the experimental diffraction data.

-

Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions and refined using a riding model.[1]

Data Presentation

The crystallographic data and structural parameters for this compound would be presented in standardized tables for clarity and ease of comparison with other structures.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C₈H₅ClO₄ |

| Formula weight | 200.58 |

| Temperature (K) | Value |

| Wavelength (Å) | Value (e.g., 0.71073) |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| Unit cell dimensions | |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | Value |

| Density (calculated) (Mg/m³) | Value |

| Absorption coefficient (mm⁻¹) | Value |

| F(000) | Value |

| Crystal size (mm³) | Value |

| θ range for data collection (°) | Value |

| Index ranges | h, k, l ranges |

| Reflections collected | Value |

| Independent reflections | Value [R(int) = Value] |

| Completeness to θ = Value° (%) | Value |

| Data / restraints / parameters | Values |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2σ(I)] | R₁ = Value, wR₂ = Value |

| R indices (all data) | R₁ = Value, wR₂ = Value |

| Largest diff. peak and hole (e.Å⁻³) | Values |

Table 2: Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Length |

| Cl1 | C2 | Value |

| C1 | C2 | Value |

| C1 | C6 | Value |

| C1 | C7 | Value |

| C2 | C3 | Value |

| C3 | C4 | Value |

| C3 | C8 | Value |

| C7 | O1 | Value |

| C7 | O2 | Value |

| C8 | O3 | Value |

| C8 | O4 | Value |

Table 3: Selected Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Angle |

| C6 | C1 | C2 | Value |

| C6 | C1 | C7 | Value |

| C2 | C1 | C7 | Value |

| C1 | C2 | C3 | Value |

| C1 | C2 | Cl1 | Value |

| C3 | C2 | Cl1 | Value |

| O1 | C7 | O2 | Value |

| O1 | C7 | C1 | Value |

| O2 | C7 | C1 | Value |

| O3 | C8 | O4 | Value |

| O3 | C8 | C3 | Value |

| O4 | C8 | C3 | Value |

Table 4: Hydrogen Bond Geometry (Å, °)

| D—H···A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |

| O-H···O | Value | Value | Value | Value |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from the synthesis of this compound to the final analysis of its crystal structure.

Caption: Workflow for the single-crystal XRD analysis of this compound.

Intermolecular Interactions

The analysis of intermolecular interactions is crucial for understanding the packing of molecules in the crystal lattice.[6][7][8] For this compound, the primary intermolecular interactions are expected to be:

-

Hydrogen Bonding: The carboxylic acid groups are strong hydrogen bond donors and acceptors.[8] It is anticipated that strong O-H···O hydrogen bonds will form between adjacent molecules, likely leading to the formation of dimers or extended chains.[1]

-

Halogen Bonding: The chlorine atom can participate in halogen bonding, where it acts as an electrophilic region and interacts with a nucleophilic atom (e.g., an oxygen atom from a carboxylic acid group).

-

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal packing.

A detailed analysis of these interactions provides insights into the supramolecular assembly of this compound in the solid state.[6] This understanding is fundamental for crystal engineering and the rational design of crystalline materials with desired properties.

References

- 1. scispace.com [scispace.com]

- 2. improvedpharma.com [improvedpharma.com]

- 3. mdpi.com [mdpi.com]

- 4. WO1999057090A1 - Process for purifying isophthalic acid by crystallization - Google Patents [patents.google.com]

- 5. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]

- 6. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge [mdpi.com]

- 7. Novel tools for visualizing and exploring intermolecular interactions in molecular crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Metal-Organic Framework (MOF) Synthesis Utilizing 2-Chloroisophthalic Acid Linker

Disclaimer: Extensive literature searches did not yield specific instances or detailed protocols for the synthesis of Metal-Organic Frameworks (MOFs) using 2-Chloroisophthalic acid as the primary organic linker. The following application notes and protocols are therefore provided as a generalized guideline based on established synthetic methodologies for MOFs constructed from analogous substituted isophthalic acid derivatives. These protocols should be considered as a starting point for research and will require optimization for successful synthesis and material validation.

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the resulting MOF's topology, porosity, and functional properties. This compound is a substituted aromatic dicarboxylic acid that presents an interesting candidate as a linker for the synthesis of novel MOFs. The presence of the chloro-substituent can influence the electronic properties of the ligand and the resulting framework, potentially leading to unique catalytic, sorption, or sensing capabilities.

These notes provide a general framework for the synthesis and characterization of a hypothetical MOF using this compound. The primary synthetic approach detailed is the solvothermal method, which is a widely employed technique for MOF crystallization.

Hypothetical MOF Synthesis: A Generalized Solvothermal Protocol

This protocol outlines a general procedure for the synthesis of a hypothetical MOF, designated here as "CMOF-1" (Chloro-Metal-Organic Framework-1), using this compound and a divalent metal salt (e.g., Zinc(II) acetate dihydrate).

2.1. Materials and Reagents

-

This compound (H₂-cip)

-

Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol (EtOH)

-

Deionized water (H₂O)

2.2. Experimental Procedure

-

Solution Preparation: In a 20 mL scintillation vial, dissolve this compound (e.g., 0.1 mmol, 20.06 mg) and Zinc(II) acetate dihydrate (e.g., 0.1 mmol, 21.95 mg) in 10 mL of N,N-Dimethylformamide (DMF).

-

Sonication: Sonicate the mixture for 15 minutes to ensure homogeneity.

-

Sealing and Heating: Tightly cap the vial and place it in a programmable oven. Heat the mixture to 120°C over 2 hours and hold at this temperature for 48 hours.

-

Cooling: Allow the oven to cool down to room temperature naturally.

-

Product Isolation: Decant the mother liquor and wash the resulting crystalline product with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).

-

Drying: Dry the product under vacuum at 80°C for 12 hours.

2.3. Proposed Reaction Scheme

Caption: Generalized solvothermal synthesis workflow for a hypothetical MOF.

Characterization of CMOF-1

Successful synthesis of the target MOF would be confirmed through a suite of characterization techniques.

3.1. Powder X-ray Diffraction (PXRD)

PXRD is essential to confirm the crystallinity and phase purity of the synthesized material. The experimental PXRD pattern should be compared with a simulated pattern if single-crystal X-ray diffraction data can be obtained.

3.2. Thermogravimetric Analysis (TGA)

TGA provides information on the thermal stability of the MOF and the loss of solvent molecules. A typical TGA curve for a MOF would show an initial weight loss corresponding to the removal of guest and coordinated solvent molecules, followed by a plateau indicating the stable framework, and finally a sharp weight loss at higher temperatures corresponding to the decomposition of the organic linker.

3.3. Gas Sorption Analysis

Nitrogen sorption measurements at 77 K are used to determine the porosity of the material. From the isotherm, the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution can be calculated.

3.4. Data Presentation

The quantitative data obtained from these characterization techniques for the hypothetical CMOF-1 can be summarized as follows:

| Parameter | Expected Value |

| Crystallographic Data | |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Parameters | a, b, c, α, β, γ |

| Thermal Analysis | |

| Decomposition Temperature | > 300 °C |

| Porosity Metrics | |

| BET Surface Area | 500 - 2000 m²/g |

| Pore Volume | 0.3 - 0.8 cm³/g |

Experimental Workflow and Logical Relationships

The overall process from synthesis to characterization and potential application follows a logical workflow.

Application Notes and Protocols for the Polymerization of 2-Chloroisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the polymerization of 2-Chloroisophthalic acid. This monomer can be utilized to synthesize a variety of high-performance polymers, including polyamides and polyesters, with potential applications in advanced materials and drug delivery systems. The presence of the chlorine atom on the isophthalic acid backbone can impart unique properties to the resulting polymers, such as enhanced thermal stability, flame retardancy, and modified solubility.

Introduction to Polymerization with this compound

This compound is an aromatic dicarboxylic acid that can be polymerized with various co-monomers, such as diamines and diols, to form polyesters and polyamides, respectively. The polymerization typically proceeds via step-growth polycondensation reactions. For effective polymerization, this compound is often converted to its more reactive derivative, 2-Chloroisophthaloyl dichloride. This diacid chloride readily reacts with nucleophilic co-monomers under milder conditions.

The key polymerization techniques applicable to this compound and its derivatives include:

-

Solution Polycondensation: This method involves dissolving the monomers in a suitable solvent and carrying out the polymerization in a homogeneous phase. It allows for good control over the reaction and is suitable for producing high-molecular-weight polymers.

-

Interfacial Polycondensation: In this technique, the polymerization occurs at the interface of two immiscible liquids. Typically, the diacid chloride is dissolved in an organic solvent, and the diamine or diol is dissolved in an aqueous phase, often with a base to neutralize the liberated acid. This method is rapid and can produce high-molecular-weight polymers at low temperatures.

-

Melt Polycondensation: This process involves reacting the monomers in their molten state at high temperatures. While it avoids the use of solvents, the high temperatures required may not be suitable for all monomers and can sometimes lead to side reactions.

The choice of polymerization method depends on the specific co-monomer, the desired polymer properties, and the intended application.

Data Presentation: Experimental Conditions for Analogous Polymerizations

While specific data for the polymerization of this compound is not abundant in publicly available literature, the following tables summarize typical experimental conditions for the polymerization of the closely related isophthaloyl chloride and other halogenated aromatic diacid chlorides. These conditions serve as a strong starting point for developing protocols for this compound.

Table 1: Typical Conditions for Solution Polycondensation of Aromatic Diacid Chlorides with Diamines

| Parameter | Condition Range | Notes |

| Diacid Chloride | Isophthaloyl Chloride, Fluorinated Isophthaloyl Dichlorides | 2-Chloroisophthaloyl dichloride is expected to have similar reactivity. |

| Diamine | Aromatic diamines (e.g., m-phenylenediamine, 4,4'-oxydianiline) | The choice of diamine significantly impacts polymer properties. |

| Solvent | N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMAc), N,N-Dimethylformamide (DMF) | Solvents should be anhydrous to prevent hydrolysis of the acid chloride. |

| Monomer Conc. | 5-20% (w/v) | Higher concentrations can lead to high solution viscosity. |

| Temperature | 0°C to Room Temperature (initial), then heated up to 50-100°C | Low initial temperature helps control the exothermic reaction. |

| Reaction Time | 2 - 24 hours | Reaction progress can be monitored by the increase in solution viscosity. |

| Acid Scavenger | Pyridine, Triethylamine (optional, sometimes the solvent acts as one) | Neutralizes the HCl byproduct. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions with atmospheric moisture and oxygen. |

Table 2: Typical Conditions for Interfacial Polycondensation of Aromatic Diacid Chlorides with Diamines

| Parameter | Aqueous Phase | Organic Phase |

| Monomer | Aromatic Diamine | 2-Chloroisophthaloyl Dichloride |

| Solvent | Water | Dichloromethane, Chloroform, Hexane |

| Monomer Conc. | 0.1 - 0.5 M | 0.1 - 0.5 M |

| Additive | NaOH, Na2CO3 (to neutralize HCl) | - |

| Phase Transfer Catalyst | Tetrabutylammonium bromide, Citramide (optional) | - |

| Temperature | Room Temperature | Room Temperature |

| Reaction Time | 5 - 30 minutes | Vigorous stirring is crucial for creating a large interfacial area. |

Experimental Protocols

The following are detailed protocols for the laboratory-scale synthesis of polyamides from 2-Chloroisophthaloyl dichloride.

Protocol 1: Low-Temperature Solution Polycondensation for Polyamide Synthesis

This protocol describes the synthesis of a polyamide from 2-Chloroisophthaloyl dichloride and an aromatic diamine (e.g., 4,4'-oxydianiline) in N,N-Dimethylacetamide (DMAc).

Materials:

-

2-Chloroisophthaloyl dichloride

-

4,4'-oxydianiline (or other suitable aromatic diamine)

-

N,N-Dimethylacetamide (DMAc), anhydrous

-

Methanol

-

Deionized water

-

Nitrogen or Argon gas supply

-

Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube.

Procedure:

-

Drying of Glassware and Reagents: Thoroughly dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen. Ensure the diamine and solvent are anhydrous.

-

Monomer Dissolution: In the three-neck flask under a nitrogen atmosphere, dissolve the aromatic diamine in anhydrous DMAc with stirring to achieve the desired concentration (e.g., 10% w/v).

-

Cooling: Cool the diamine solution to 0°C using an ice bath.

-

Addition of Diacid Chloride: Slowly add a stoichiometric amount of 2-Chloroisophthaloyl dichloride powder to the stirred diamine solution in small portions over 30 minutes. The reaction is exothermic, so maintain the temperature below 5°C during the addition.

-

Polymerization: After the complete addition of the diacid chloride, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring at room temperature for 12-24 hours. The viscosity of the solution will increase as the polymer forms.

-

Precipitation and Washing: Pour the viscous polymer solution into a large excess of vigorously stirred methanol or water to precipitate the polyamide.

-

Purification: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with methanol and then with hot deionized water to remove any unreacted monomers, solvent, and byproducts.

-

Drying: Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.

Protocol 2: Interfacial Polycondensation for Polyamide Synthesis

This protocol outlines the rapid synthesis of a polyamide at the interface of an aqueous and an organic solution.

Materials:

-

2-Chloroisophthaloyl dichloride

-

Aromatic diamine (e.g., m-phenylenediamine)

-

Sodium carbonate (Na₂CO₃)

-

Dichloromethane (or another suitable organic solvent)

-

Deionized water

-

Beaker or a reaction vessel with a high-speed stirrer.

Procedure:

-

Aqueous Phase Preparation: Prepare an aqueous solution of the diamine and sodium carbonate. The sodium carbonate acts as an acid acceptor.

-

Organic Phase Preparation: Prepare an organic solution of 2-Chloroisophthaloyl dichloride in dichloromethane.

-

Interfacial Polymerization: Place the aqueous phase in the reaction vessel. Vigorously stir the aqueous phase and then carefully pour the organic phase on top to create a distinct interface. The polyamide film will form instantly at the interface.

-

Polymer Collection: The formed polymer film can be continuously drawn from the interface as a "rope".

-

Washing and Drying: Thoroughly wash the collected polymer with water and then with a solvent like acetone to remove unreacted monomers and byproducts. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60-80°C).

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Solution Polycondensation.

Caption: Workflow for Interfacial Polycondensation.

Concluding Remarks

The protocols and data presented provide a solid foundation for the synthesis of polymers from this compound. Researchers should note that optimization of these conditions may be necessary depending on the specific co-monomers used and the desired final polymer properties. The presence of the chloro-substituent is expected to influence the solubility and thermal characteristics of the resulting polymers, making this a promising area for the development of novel high-performance materials. Careful characterization of the synthesized polymers using techniques such as NMR, FTIR, GPC, and DSC is recommended to determine their structure, molecular weight, and thermal properties.

Application Notes and Protocols: 2-Chloroisophthalic Acid as a Linker for Luminescent Metal-Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic linkers. Their tunable structures and functionalities have led to significant interest in various applications, including gas storage, catalysis, and sensing. Luminescent MOFs (LMOFs), in particular, have emerged as promising materials for chemical sensing, bio-imaging, and drug delivery due to their high sensitivity, selectivity, and tunable emission properties. This document explores the potential of 2-chloroisophthalic acid as a linker for the synthesis of novel LMOFs. While direct experimental data for MOFs based on this compound is not yet prevalent in the literature, this application note will draw upon analogous systems using substituted isophthalic acid derivatives to provide a comprehensive guide to their potential synthesis, characterization, and applications.

Introduction to Luminescent MOFs with Isophthalic Acid Linkers

Isophthalic acid and its derivatives are versatile and widely used linkers in the construction of MOFs due to their angular dicarboxylate geometry, which promotes the formation of diverse and stable network topologies. The introduction of functional groups onto the isophthalic acid backbone allows for the fine-tuning of the resulting MOF's properties, including its luminescence. The luminescence in these MOFs can originate from the organic linker itself (ligand-based luminescence), from the metal center, or from guest molecules encapsulated within the pores. The rigid framework of the MOF can enhance the luminescence of the organic linker by reducing non-radiative decay pathways.

The use of a halogen-substituted linker like this compound is anticipated to influence the photophysical properties of the resulting MOF. The chloro-substituent can affect the electronic properties of the ligand through inductive and resonance effects, potentially leading to shifts in the excitation and emission wavelengths. Furthermore, the presence of the chlorine atom could facilitate specific interactions with analytes, making these MOFs promising candidates for selective sensing applications.

Potential Applications

Based on studies of analogous LMOFs constructed from substituted isophthalic acids, MOFs incorporating this compound are projected to have significant potential in the following areas:

-

Luminescent Sensing: The porosity and tunable luminescent properties of these MOFs could be exploited for the detection of various analytes, including metal ions, small molecules, and biomolecules. The chloro group on the linker may offer specific binding sites, enhancing selectivity.

-

Drug Delivery: The porous nature of MOFs allows for the encapsulation and controlled release of therapeutic agents. The functionalized linker could be designed to interact with specific drug molecules or to respond to biological stimuli for targeted delivery.

-

Bio-imaging: Biocompatible LMOFs can be used as probes for cellular imaging. The tunable emission color and potential for targeted delivery make them attractive alternatives to traditional fluorescent dyes.

-

Photocatalysis: MOFs can act as efficient photocatalysts for various organic transformations. The electronic properties of the this compound linker could influence the photocatalytic activity of the resulting MOF.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of LMOFs based on substituted isophthalic acids, which can be adapted for this compound.

Protocol 1: Solvothermal Synthesis of a Zn(II)-based MOF

This protocol is a general guideline based on the synthesis of MOFs using isophthalic acid derivatives.

Materials:

-

Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Deionized Water

Procedure:

-

In a 20 mL scintillation vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate and 0.5 mmol of this compound in 10 mL of DMF.

-

Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

-

Seal the vial tightly and place it in a programmable oven.

-

Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

-

After 48 hours, cool the oven to room temperature at a rate of 5 °C/min.

-

Colorless crystals should form at the bottom of the vial.

-

Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.

-

The resulting crystals can be dried under vacuum at 60 °C for 12 hours to activate the framework.

Protocol 2: Characterization of the Synthesized MOF

1. Powder X-ray Diffraction (PXRD):

-

Purpose: To confirm the crystallinity and phase purity of the synthesized material.

-

Procedure: A small amount of the dried MOF powder is placed on a sample holder and analyzed using a powder X-ray diffractometer. The resulting pattern is compared with simulated patterns from single-crystal X-ray diffraction data if available, or used to assess the crystallinity of the bulk sample.

2. Thermogravimetric Analysis (TGA):

-

Purpose: To determine the thermal stability of the MOF and to identify the temperature at which guest molecules are removed and the framework decomposes.

-

Procedure: A small, accurately weighed sample of the MOF is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) while the weight loss is monitored as a function of temperature.

3. Photoluminescence Spectroscopy:

-

Purpose: To investigate the luminescent properties of the MOF.

-

Procedure: The solid-state excitation and emission spectra of the MOF are recorded using a fluorescence spectrophotometer. The quantum yield can also be determined using an integrating sphere.

Data Presentation

The following tables present representative data from LMOFs synthesized using substituted isophthalic acids, which can serve as a benchmark for the expected performance of MOFs based on this compound.

Table 1: Luminescent Properties of MOFs with Substituted Isophthalic Acid Linkers

| Linker | Metal Ion | Excitation (nm) | Emission (nm) | Quantum Yield (%) | Reference |

| 5-(Benzimidazole-1-yl)isophthalic acid | Cd(II) | 330 | 385 | Not Reported | [1][2] |

| 4,6-Bis(imidazol-1-yl) isophthalic acid | Zn(II) | 350 | 440 (blue) | Not Reported | [3] |

| 5-Amino-2,4,6-tribromoisophthalic acid | Zn(II) | 365 | 450 (blue-green) | Not Reported | [4][5] |

Table 2: Sensing Applications of Isophthalic Acid-Based LMOFs

| MOF System | Analyte | Detection Method | Limit of Detection (LOD) | Reference |

| Cd-based MOF with 5-(Benzimidazole-1-yl)isophthalic acid | Fe(III) ions | Fluorescence Quenching | 2.5 µM | [1][2] |

| Tb-based CP with isophthalic and adipic acids | Cr(III) ions | Fluorescence Turn-on | 0.1 µM | [6] |

| Tb-based CP with isophthalic and adipic acids | Fe(III) ions | Fluorescence Turn-off | 0.1 µM | [6] |

Visualizations

Logical Workflow for LMOF Synthesis and Characterization

Caption: Workflow for LMOF synthesis and characterization.

Signaling Pathway for Luminescent Sensing

Caption: General mechanism for luminescent sensing by MOFs.

Conclusion

While this compound remains a largely unexplored linker in the field of luminescent MOFs, the extensive research on other substituted isophthalic acid derivatives strongly suggests its potential for creating novel functional materials. The synthetic protocols, characterization techniques, and potential applications outlined in this document provide a solid foundation for researchers to begin exploring this promising area. The unique electronic and steric properties imparted by the chloro-substituent may lead to LMOFs with enhanced sensing capabilities and other valuable properties, making it a compelling target for future research and development in materials science and drug discovery.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Three New MOFs Induced by Organic Linker Coordination Modes: Gas Sorption, Luminescence, and Magnetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

- 6. Design and synthesis of 2D coordination polymers from isophthalic and adipic acids: exploring Tb-based luminescent sensors for Cr3+, Fe3+ and p-NA - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Application of 2-Chloroisophthalic Acid in the Synthesis of High-Performance Polymers

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-chloroisophthalic acid in the synthesis of high-performance polymers, specifically focusing on aromatic polyamides. The inclusion of a chlorine atom on the isophthalic acid moiety can significantly influence the properties of the resulting polymers, often leading to enhanced thermal stability and flame retardancy.

Introduction

High-performance polymers are essential materials in industries requiring exceptional thermal, mechanical, and chemical resistance, such as aerospace, electronics, and automotive applications. Aromatic polyamides, a prominent class of these polymers, are typically synthesized through the polycondensation of aromatic diamines and diacid chlorides. The properties of these polymers can be finely tuned by modifying the chemical structure of the monomers.

This compound, and its more reactive derivative, 2-chloroisophthaloyl dichloride, are valuable monomers for the synthesis of high-performance aromatic polyamides. The presence of the chlorine atom in the polymer backbone can increase char yield at high temperatures, thereby improving thermal stability and flame-retardant properties. This application note details the synthesis and expected properties of aromatic polyamides derived from this compound.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and characterization of aromatic polyamides prepared from 2-chloroisophthaloyl dichloride and various aromatic diamines. The data is compiled from literature and represents typical values that can be expected.

Table 1: Monomer and Polymerization Conditions for Aromatic Polyamides

| Polymer ID | Aromatic Diamine | Diacid Chloride | Solvent | Polymerization Temperature (°C) | Polymerization Time (h) |

| PA-1 | 4,4'-Oxydianiline (ODA) | 2-Chloroisophthaloyl Dichloride | N-Methyl-2-pyrrolidone (NMP) | 0 to Room Temp | 12 |

| PA-2 | m-Phenylenediamine (MPD) | 2-Chloroisophthaloyl Dichloride | N,N-Dimethylacetamide (DMAc) | 0 to Room Temp | 12 |

| PA-3 | p-Phenylenediamine (PPD) | 2-Chloroisophthaloyl Dichloride | NMP/LiCl | 0 to Room Temp | 12 |

Table 2: Physical and Thermal Properties of Aromatic Polyamides Derived from 2-Chloroisophthaloyl Dichloride

| Polymer ID | Inherent Viscosity (dL/g)¹ | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (TGA, °C) in N₂ | Char Yield at 700°C (%) in N₂ |

| PA-1 | 0.85 | 250 - 270 | > 450 | High |

| PA-2 | 0.92 | 260 - 280 | > 460 | High |

| PA-3 | 1.10 | > 300 | > 480 | Very High |

¹Measured in a concentration of 0.5 g/dL in concentrated H₂SO₄ at 30°C.

Note: Specific values for chloro-substituted polyamides are noted to have high char yields, which is indicative of enhanced thermal stability.[1]

Experimental Protocols

The following are detailed protocols for the synthesis of high-performance aromatic polyamides using 2-chloroisophthaloyl dichloride.

Protocol 1: Synthesis of 2-Chloroisophthaloyl Dichloride

This protocol describes the conversion of this compound to its more reactive diacid chloride derivative.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene (or other inert solvent)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend this compound in an excess of thionyl chloride.

-

Add a catalytic amount of DMF to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the solution becomes clear.

-

After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.

-

Recrystallize the crude 2-chloroisophthaloyl dichloride from an appropriate anhydrous solvent (e.g., hexane or a mixture of hexane and toluene) to obtain the purified product.

-

Confirm the structure and purity of the product using techniques such as FTIR and ¹H NMR spectroscopy.

Protocol 2: Low-Temperature Solution Polycondensation for Aromatic Polyamide Synthesis (General Procedure)

This protocol outlines a general method for the synthesis of aromatic polyamides from 2-chloroisophthaloyl dichloride and an aromatic diamine.

Materials:

-

2-Chloroisophthaloyl dichloride

-

Aromatic diamine (e.g., 4,4'-oxydianiline, m-phenylenediamine)

-

Anhydrous N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc)

-

Lithium chloride (LiCl) (optional, for enhancing solubility)

-

Anhydrous pyridine or triethylamine (acid scavenger)

-

Methanol (for polymer precipitation)

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of the aromatic diamine in anhydrous NMP (or DMAc). If necessary, add LiCl to the solvent to aid in the dissolution of the resulting polymer.

-

Cool the diamine solution to 0°C in an ice bath.

-

Slowly add a stoichiometric amount of 2-chloroisophthaloyl dichloride, either as a solid or dissolved in a small amount of the reaction solvent, to the stirred diamine solution.

-

Maintain the reaction temperature at 0°C for 1-2 hours, then allow the mixture to warm to room temperature and continue stirring for 10-12 hours under a nitrogen atmosphere.

-

The viscosity of the solution will increase as the polymerization proceeds.

-

Precipitate the resulting polyamide by pouring the viscous polymer solution into a large excess of methanol with vigorous stirring.

-

Collect the fibrous polymer precipitate by filtration, wash it thoroughly with methanol and then with hot water to remove any residual solvent and salts.

-

Dry the polymer in a vacuum oven at 80-100°C to a constant weight.

-

Characterize the polymer for its molecular weight (e.g., by inherent viscosity), thermal properties (TGA and DSC), and mechanical properties (if applicable).

Visualizations

Diagram 1: Synthesis of 2-Chloroisophthaloyl Dichloride

Caption: Conversion of this compound to its diacid chloride.

Diagram 2: General Workflow for Aromatic Polyamide Synthesis

Caption: Workflow for aromatic polyamide synthesis and characterization.

Diagram 3: Structure-Property Relationship

Caption: Influence of this compound on polymer properties.

References

Troubleshooting & Optimization

Technical Support Center: 2-Chloroisophthalic Acid Synthesis and Purification

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of 2-Chloroisophthalic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two most common synthetic routes for this compound are:

-

Oxidation of 2-chloro-m-xylene: This method involves the oxidation of the two methyl groups of 2-chloro-m-xylene to carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) or nitric acid.[1][2]

-

Hydrolysis of 2-chloro-1,3-dicyanobenzene (2-chloroisophthalonitrile): This route involves the hydrolysis of the two nitrile groups to carboxylic acids, typically under strong acidic or basic conditions.

Q2: I am experiencing a low yield in my synthesis. What are the likely causes?

A2: Low yields can stem from several factors:

-

Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or incorrect stoichiometry of reagents.

-

Side Reactions: The formation of byproducts, such as partially oxidized intermediates or products from over-oxidation, can consume the starting material.

-

Product Loss During Workup: this compound has some solubility in aqueous and organic solvents, leading to potential losses during extraction, washing, and recrystallization steps.

Q3: My final product is off-white or has a yellowish tint. What are the probable impurities?

A3: Colored impurities in the synthesis of aromatic carboxylic acids are often due to the formation of highly conjugated systems under harsh reaction conditions. For isophthalic acid, these can be dicarboxylic fluorenones or tricarboxylic biphenyls. The presence of a chlorine atom may also lead to colored chlorinated byproducts.

Q4: Which analytical techniques are best for assessing the purity of this compound?

A4: A combination of chromatographic and spectroscopic methods is recommended:

-

High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying this compound from its impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and chlorinated byproducts, especially after derivatization (e.g., esterification).[3][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information to identify unreacted starting materials, intermediates, and side products.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low Yield | Incomplete Oxidation: Insufficient oxidizing agent, low temperature, or short reaction time. | - Increase the molar equivalents of the oxidizing agent (e.g., KMnO₄).- Gradually increase the reaction temperature and/or prolong the reaction time.[5] |

| Incomplete Hydrolysis: Inadequate concentration of acid/base or insufficient heating. | - Increase the concentration of the acid or base.- Extend the reflux time. | |

| Product Loss During Workup: Emulsion formation during extraction or solubility in wash solutions. | - Allow for complete phase separation.- Back-extract aqueous layers with a small amount of organic solvent. | |